molecular formula C20H17N3O3 B5630972 N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5630972
M. Wt: 347.4 g/mol
InChI Key: XPOGQVDWKBQIBM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized for its significant potential in medicinal chemistry research. Compounds based on the 6-oxo-3-phenylpyridazine structure have been identified as promising scaffolds in the development of novel therapeutic agents . Specifically, research on closely related N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives has demonstrated that these molecules can function as potent and selective cyclooxygenase-2 (COX-2) inhibitors . In preclinical studies, such analogs have exhibited superior in vivo anti-inflammatory activity compared to reference drugs like celecoxib and indomethacin, while showing minimal to negligible gastric ulcerogenic effects, highlighting their potential as non-ulcerogenic anti-inflammatory agents . Furthermore, recent investigations into pyridazin-3-one derivatives have revealed exceptional vasorelaxant activity . These compounds act through mechanisms that involve enhancing eNOS mRNA expression and increasing nitric oxide (NO) levels in aortic tissue, suggesting potential applications for research in cardiovascular diseases and hypertension . The structural features of this acetamide—incorporating a phenyl ring at the 3-position of the pyridazinone and a meta-acetyl substituent on the acetamide phenyl group—make it a compound of high interest for lead optimization and structure-activity relationship (SAR) studies in these research areas. This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-14(24)16-8-5-9-17(12-16)21-19(25)13-23-20(26)11-10-18(22-23)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOGQVDWKBQIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the condensation of a hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

    Acylation: The pyridazinone intermediate is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.

    Coupling with 3-Acetylphenylamine: The final step involves coupling the acylated pyridazinone with 3-acetylphenylamine under suitable conditions, such as in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions such as inflammation, cancer, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may bind to receptors and modulate their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents on Phenyl Ring (R1) Substituents on Pyridazinone (R2) Molecular Formula Molecular Weight logP Key Properties/Activities Reference
N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (Target) 3-acetyl 3-phenyl C21H17N3O3 359.38 ~3.0* Not reported (inferred from analogs) N/A
N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (Y043-1152) 3-methoxy 3-phenyl C19H17N3O3 335.36 2.97 Improved solubility vs. acetyl
N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 2-fluoro 3-thiomorpholinyl C17H18FN4O2S 377.41 1.84 Enhanced metabolic stability
N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-chloro-4-fluoro 3-(3,4-dimethoxyphenyl) C24H20ClFN2O4 454.88 3.2 Potential antioxidant activity
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide 3-(2-fluoro-4-methoxy) N-(3,4,5-trifluorophenyl) C19H13F4N3O3 407.3 3.1 High fluorination for stability
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide 4-fluoro-2-methoxy N-(pyridin-2-yl) C18H15FN4O3 354.3 2.5 Balanced logP for permeability

*Estimated using computational tools due to lack of direct data.

Key Structural and Functional Differences

Halogenated Derivatives: Fluorine or chlorine substituents (e.g., ) improve metabolic stability and electron-withdrawing effects, which may enhance receptor binding.

Pyridazinone Core Modifications (R2): Phenyl vs. Heterocyclic Substituents: The 3-phenyl group in the target compound is common in analogs with anti-inflammatory activity , whereas thiomorpholinyl () or dimethoxyphenyl () groups may alter target selectivity. N-Linked Modifications: Substitutions like pyridin-2-yl () or trifluorophenyl () influence solubility and steric interactions with biological targets.

Biological Activity Trends:

  • Compounds with electron-withdrawing groups (e.g., fluorine, chlorine) often exhibit enhanced antioxidant or anti-inflammatory activities .
  • Thiomorpholinyl derivatives () may target enzymes like formyl peptide receptors due to sulfur’s nucleophilic properties.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including condensation of intermediates like 3-acetylphenylamine with pyridazinone derivatives. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions.
  • Pyridazinone ring construction : Cyclization via nucleophilic substitution under reflux in ethanol (78°C, 12–16 hours). Optimization involves adjusting stoichiometry (1:1.2 molar ratio for amine:pyridazinone precursor) and monitoring pH (neutral to slightly acidic) to enhance yield (>65%) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify acetamide proton signals (δ 2.1–2.3 ppm for acetyl group) and pyridazinone carbonyl (δ 165–170 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (expected m/z ~405.12 for C₂₂H₁₉N₃O₃).
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological activities have been reported for structurally related pyridazinone derivatives?

Analogous compounds exhibit:

  • COX-1/2 inhibition : IC₅₀ values of 0.8–2.5 µM in vitro, suggesting anti-inflammatory potential.
  • Anticancer activity : Moderate cytotoxicity (GI₅₀ ~10–20 µM) against ovarian cancer cell lines (e.g., SKOV-3) via apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Focus on:

  • Acetylphenyl moiety : Replace with sulfonamide or trifluoromethyl groups to improve metabolic stability.
  • Pyridazinone ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 5 to enhance COX-2 selectivity.
  • Phenyl substituents : Test ortho- vs. para-substitutions to optimize steric interactions with target enzymes .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Address discrepancies by:

  • Standardized assays : Use identical cell lines (e.g., THP-1 for inflammation) and control compounds (e.g., celecoxib for COX-2).
  • Dose-response validation : Repeat assays in triplicate with 8-point dilution curves (0.1–100 µM).
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference alters activity .

Q. What mechanistic insights exist for this compound’s interaction with phosphodiesterase (PDE) enzymes?

Computational docking suggests:

  • PDE4B binding : The pyridazinone carbonyl forms hydrogen bonds with Gln³⁰⁶, while the acetylphenyl group occupies a hydrophobic pocket.
  • Inhibition kinetics : Non-competitive inhibition (Ki ~1.8 µM) in recombinant PDE4B assays, reducing cAMP degradation .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Key findings:

  • pH stability : Degrades <10% in simulated gastric fluid (pH 2) over 2 hours but degrades 40% in intestinal fluid (pH 7.4) within 4 hours.
  • Plasma stability : Half-life of ~3 hours in human plasma due to esterase-mediated hydrolysis. Use prodrug strategies (e.g., methyl ester derivatives) to enhance bioavailability .

Methodological Considerations

Q. What in silico tools are recommended for predicting ADMET properties?

Use:

  • SwissADME : Predict logP (~2.5) and BBB permeability (low).
  • Molinspiration : Assess drug-likeness (score >0.6).
  • ADMETlab 2.0 : Flag potential hepatotoxicity (CYP3A4 inhibition risk) .

Q. How should researchers handle solubility challenges during in vitro assays?

Solutions include:

  • Co-solvents : Use DMSO (final concentration ≤0.1%) with PBS.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion.
  • Cyclodextrin complexes : Prepare 1:2 molar ratio with hydroxypropyl-β-cyclodextrin .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

Follow:

  • Detailed reaction logs : Document temperature (±2°C), solvent batch (HPLC-grade), and stirring speed (500–600 rpm).
  • Cross-lab validation : Share samples for inter-laboratory NMR/HRMS verification.
  • Open-access databases : Deposit spectral data in PubChem or ChEMBL .

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